(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride
Overview
Description
(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a piperidine derivative, characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as diallylamine.
Ring-Closing Metathesis (RCM): The diallylamine undergoes ring-closing metathesis to form a cyclic intermediate.
SN2 Displacement Reactions: The cyclic intermediate is then subjected to SN2 displacement reactions to introduce the fluorine and methoxy groups at the desired positions.
Resolution Protocol: A lipase-mediated resolution protocol is employed to obtain the desired enantiomer, this compound, in high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other functional groups.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form corresponding piperidones or reduction to form piperidines with different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the piperidine ring.
Scientific Research Applications
(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in studies involving receptor-ligand interactions and enzyme inhibition.
Medicinal Chemistry: Researchers use this compound to develop new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a similar piperidine ring structure but with different substituents, leading to distinct biological activities.
(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups, used in different research applications.
Uniqueness
(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3R,4S)-3-fluoro-4-methoxypiperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHOPYLIYPIMX-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC[C@H]1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147110-70-0 | |
Record name | rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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